Spectroscopic data for 3-(2-Hydroxyethyl)-7-methoxybenzofuran characterization
Spectroscopic data for 3-(2-Hydroxyethyl)-7-methoxybenzofuran characterization
Introduction & Compound Profile
3-(2-Hydroxyethyl)-7-methoxybenzofuran (CAS: 153851-71-9, often referenced in Ramelteon synthesis pathways) is a critical bicyclic aromatic intermediate. Its structural integrity is defined by the fusion of a benzene ring with a furan ring (benzofuran core), substituted at the C-7 position with a methoxy group and at the C-3 position with a hydroxyethyl chain.
Accurate characterization of this molecule is essential for validating the quality of starting materials in the synthesis of melatonin receptor agonists like Ramelteon. This guide details the spectroscopic signature required to confirm identity and purity, distinguishing it from its dihydrobenzofuran analogs or regioisomers.
Physicochemical Snapshot
| Property | Data |
| Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water |
| Melting Point | ~58–62 °C (Dependent on polymorph/purity) |
Spectroscopic Strategy & Workflow
To ensure a self-validating protocol, a multi-modal approach is required. The workflow below illustrates the logical progression from raw sample to structural confirmation.
Figure 1: Analytical workflow for the structural validation of benzofuran intermediates.
Mass Spectrometry (MS) Characterization[2][3][4]
Mass spectrometry provides the first line of evidence for molecular weight and structural fragments. For this compound, Electron Ionization (EI) or ESI+ are standard.
Fragmentation Logic
The molecule (MW 192) typically undergoes fragmentation at the hydroxyethyl side chain.
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Molecular Ion (M+): m/z 192 (distinct, moderate intensity).
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Base Peak: Often observed at m/z 161 due to the loss of the hydroxymethyl group (–CH₂OH, 31 Da), leaving the stable 7-methoxybenzofuran-3-methylene cation.
| Ion (m/z) | Abundance | Fragment Assignment | Mechanism |
| 192 | 40-60% | [M]⁺ | Molecular ion (radical cation) |
| 161 | 100% | [M – CH₂OH]⁺ | Benzylic cleavage at C3-sidechain |
| 162 | 20-30% | [M – CH₂O]⁺ | McLafferty-like rearrangement |
| 148 | 10-20% | [M – C₂H₄O]⁺ | Loss of entire hydroxyethyl chain |
| 133 | 15-25% | [148 – CH₃]⁺ | Loss of methyl from methoxy group |
Infrared Spectroscopy (FT-IR)[4][5]
IR confirms the presence of the alcohol and the ether functionalities while verifying the aromatic nature of the core.
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O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).
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C-H Stretch (Aromatic): Weak signals >3000 cm⁻¹.
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C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (Methylene groups).
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C=C Aromatic/Furan Ring: Sharp bands at 1585, 1490 cm⁻¹ .
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C-O Stretch (Methoxy): Strong band at 1260–1270 cm⁻¹ (Aryl-alkyl ether).
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C-O Stretch (Primary Alcohol): Strong band at 1030–1050 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7][8]
This is the definitive method for establishing the substitution pattern (7-methoxy) and the oxidation state of the furan ring.
Proton NMR (¹H NMR)
Solvent: CDCl₃ (7.26 ppm ref) or DMSO-d₆ (2.50 ppm ref)
The spectrum is characterized by the distinct benzofuran H-2 singlet, the AMX pattern of the benzene ring, and the triplets of the ethyl chain.
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| H-2 | 7.45 – 7.55 | Singlet (s) | 1H | - | Characteristic of 3-subst. benzofuran.[1][2][3][4] |
| H-4 | 7.15 – 7.20 | dd | 1H | 7.8, 1.2 | Ortho to H-5, meta to H-6. |
| H-5 | 7.10 – 7.18 | Triplet (t) | 1H | 7.8 | Pseudo-triplet (overlap). |
| H-6 | 6.75 – 6.85 | dd | 1H | 7.8, 1.0 | Shielded by 7-OMe. |
| 7-OMe | 3.98 – 4.02 | Singlet (s) | 3H | - | Characteristic methoxy. |
| CH₂-a | 2.85 – 2.95 | Triplet (t) | 2H | 6.5 | Benzylic methylene (C-3 attached). |
| CH₂-b | 3.85 – 3.95 | Triplet (t) | 2H | 6.5 | Hydroxymethylene (–CH₂OH). |
| OH | 1.8 – 2.5 | Broad (br) | 1H | - | Exchangeable (solvent dependent). |
Diagnostic Feature: The H-2 proton in benzofurans is typically a sharp singlet downfield. If this signal appears as a doublet or is shifted upfield (< 6.5 ppm), it suggests contamination with the dihydro analog (Ramelteon core structure).
Carbon NMR (¹³C NMR)
Solvent: CDCl₃ (77.16 ppm ref)
| Carbon Type | Shift (δ, ppm) | Assignment |
| C-O (Methoxy) | ~56.0 | 7-OCH₃ |
| C-O (Alcohol) | ~62.0 | –CH₂C H₂OH |
| Benzylic CH₂ | ~28.5 | –C H₂CH₂OH |
| Aromatic C-H | 105.5 | C-6 (Shielded by OMe) |
| Aromatic C-H | 113.0 | C-4 |
| Aromatic C-H | 123.5 | C-5 |
| Furan C-H | 141.5 | C-2 (Alpha to Oxygen) |
| Quaternary C | 145.0 | C-7a (Bridgehead) |
| Quaternary C | 145.5 | C-7 (Ipso to OMe) |
| Quaternary C | 127.0 | C-3a (Bridgehead) |
| Quaternary C | 117.0 | C-3 (Beta to Oxygen) |
Structural Connectivity Visualization
Understanding the HMBC (Heteronuclear Multiple Bond Correlation) is vital for proving the ethyl chain is at position 3 and not position 2.
Figure 2: Key HMBC correlations confirming the attachment of the hydroxyethyl chain at C-3.
Quality Control & Impurity Profile
When synthesizing this intermediate, two primary impurities must be monitored by HPLC (C18 column, Acetonitrile/Water gradient):
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7-Methoxybenzofuran-3-acetic acid: The unreduced precursor. Detected by the presence of a carbonyl stretch in IR (~1710 cm⁻¹) and a downfield shift of the CH₂ protons.
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Dihydro-analog: Over-reduction of the furan ring double bond. Detected by the loss of the aromatic H-2 singlet in NMR and a shift in UV max absorption.
References
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Takeda Chemical Industries. (1998). Benzofuran derivatives and their production.[1] EP Patent 0885210. Link
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Uchikawa, O., et al. (2002). Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists.Journal of Medicinal Chemistry, 45(19), 4222-4239. Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11384351 (Related Benzofuran Analog).Link
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Sigma-Aldrich. (2024). Product Specification: 2-(5-Methoxy-1-benzofuran-3-yl)ethanol (Homolog Reference).Link
